Product packaging for Naphthalene, decahydro-1,6-dimethyl-(Cat. No.:CAS No. 1750-51-2)

Naphthalene, decahydro-1,6-dimethyl-

Cat. No.: B154222
CAS No.: 1750-51-2
M. Wt: 166.3 g/mol
InChI Key: SXLVBBLVYUOSKX-UHFFFAOYSA-N
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Description

Naphthalene, decahydro-1,6-dimethyl-, with the CAS Registry Number 1750-51-2 , is a saturated bicyclic organic compound. It is classified as a decalin derivative and has the molecular formula C12H22 and a molecular weight of 166.30 g/mol . This structure is a core component in various chemical spaces, including natural product synthesis and fragrance research. The compound is a fundamental building block in organic chemistry and may serve as a key intermediate in the synthesis of more complex molecular structures. Researchers value this chemical for its potential applications in the development of novel materials and in analytical studies as a standard or reference material. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22 B154222 Naphthalene, decahydro-1,6-dimethyl- CAS No. 1750-51-2

Properties

CAS No.

1750-51-2

Molecular Formula

C12H22

Molecular Weight

166.3 g/mol

IUPAC Name

1,6-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

InChI

InChI=1S/C12H22/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h9-12H,3-8H2,1-2H3

InChI Key

SXLVBBLVYUOSKX-UHFFFAOYSA-N

SMILES

CC1CCC2C(CCCC2C1)C

Canonical SMILES

CC1CCC2C(CCCC2C1)C

Synonyms

Decahydro-1,6-dimethylnaphthalene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Naphthalene, decahydro-1,6-dimethyl- to other bicyclic and polycyclic terpenoids are outlined below. Key comparison points include molecular weight, substituents, stereochemistry, and applications.

Structural Analogues

Muurolane (Cadinane Derivative)
  • Formula : C₁₅H₂₈
  • CAS : 29788-41-8
  • Structure : Features a decahydronaphthalene core with 1,6-dimethyl and 4-isopropyl substituents .
  • Key Differences : Larger molecular weight (208.38 g/mol ) due to the isopropyl group. Muurolane is a cadinane-class sesquiterpene, often isolated from plant essential oils (e.g., Artemisia annua) .
  • Applications: Used in fragrances and phytochemical studies due to its natural occurrence in terpenoid pathways .
δ-Cadinene
  • Formula : C₁₅H₂₄
  • CAS : 483-78-3
  • Structure : A partially unsaturated cadinane derivative with 1,6-dimethyl and 4-isopropyl groups. Contains two double bonds .
  • Key Differences : Higher reactivity due to unsaturation. Found in conifer resins and exhibits antimicrobial properties .
1,6-Dichlorodecahydronaphthalene Derivatives
  • Examples : CAS 10207-94-0, 16641-30-8
  • Formula : C₁₅H₂₆Cl₂
  • Key Differences: Chlorine substituents increase molecular weight (265.28 g/mol) and polarity.

Functional Analogues

Tetrahydro Derivatives
  • Example : 1,2,3,4-Tetrahydro-1,6-dimethyldecahydronaphthalene (CAS 22339-23-7)
  • Formula : C₁₅H₂₂
  • Key Differences : Partial hydrogenation reduces stability compared to fully saturated analogs. Boiling points are typically lower .
Aromatic Methylnaphthalenes
  • Example : 1,6-Dimethylnaphthalene (CAS 575-43-9)
  • Formula : C₁₂H₁₂
  • Key Differences : Aromatic rings confer higher reactivity and lower thermal stability. Used as intermediates in dye synthesis .

Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Key Substituents Natural/Synthetic Origin
Naphthalene, decahydro-1,6-dimethyl- C₁₂H₂₂ 166.30 491 1,6-dimethyl Synthetic/Natural
Muurolane C₁₅H₂₈ 208.38 N/A 1,6-dimethyl, 4-isopropyl Natural
δ-Cadinene C₁₅H₂₄ 204.35 N/A 1,6-dimethyl, 4-isopropyl Natural
1,6-Dichlorodecahydronaphthalene C₁₅H₂₆Cl₂ 265.28 N/A 1,6-dimethyl, Cl Synthetic

Stereochemical and Functional Impact

  • Stereoisomerism : Naphthalene, decahydro-1,6-dimethyl- exhibits cis/trans isomerism, affecting its melting point and solubility. In contrast, Muurolane’s 4-isopropyl group introduces additional stereochemical complexity .
  • Hydrogenation Level : Fully hydrogenated derivatives (e.g., decahydronaphthalenes) are more thermally stable but less reactive than partially unsaturated analogs like δ-cadinene .
  • Substituent Effects : Chlorine or hydroxyl groups (e.g., 1,6-dihydroxynaphthalene, CAS 575-44-0) increase polarity and environmental monitoring requirements .

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